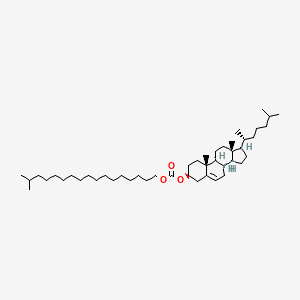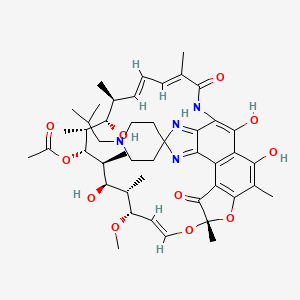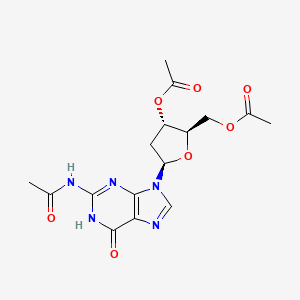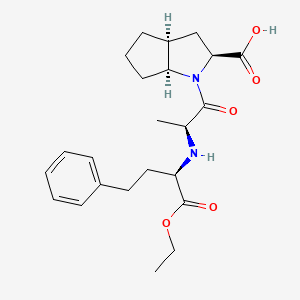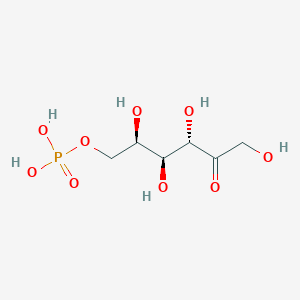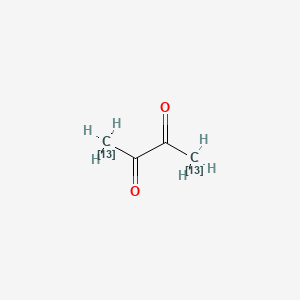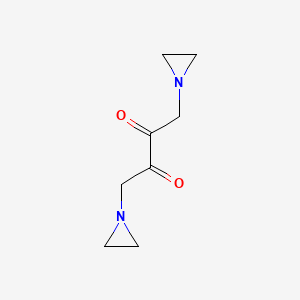
Rifampicin N-4'-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Rifampicin N-4'-Oxide synthesis is not directly detailed in the available literature. However, synthesis methods for similar compounds often involve the oxidation of the parent molecule, Rifampicin, under controlled conditions to introduce the N-4' oxide functional group. Techniques such as electrochemical deposition have been used for related compounds, indicating potential pathways for synthesizing Rifampicin N-4'-Oxide through modification of existing protocols (S. Rastgar & S. Shahrokhian, 2014).
Molecular Structure Analysis
The molecular structure of Rifampicin N-4'-Oxide would include an oxidized N-4' position compared to its parent compound. This modification likely influences its binding and interaction with the bacterial RNA polymerase, the target of Rifampicin's antibiotic action. Structural analyses, such as X-ray crystallography or NMR, are essential to understand how this modification affects the drug's mechanism of action (E. Campbell et al., 2001).
Chemical Reactions and Properties
Rifampicin N-4'-Oxide's chemical reactions and properties might differ from those of Rifampicin due to the introduced oxide group. This could affect its solubility, stability, and reactivity. For instance, Rifampicin's electrochemical behavior has been studied, showing specific oxidation and reduction peaks, which could be altered in the N-4' oxide derivative, affecting its electrocatalytic and analytical applications (T. Gan et al., 2015).
Physical Properties Analysis
The physical properties of Rifampicin N-4'-Oxide, such as melting point, solubility, and crystallinity, are crucial for its formulation and therapeutic application. These properties can be significantly influenced by the molecular modification from Rifampicin. Techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are typically employed to characterize these aspects (A. L. Ibiapino et al., 2014).
科学的研究の応用
Electrochemical Sensing and Analysis
Rifampicin, including its N-4'-Oxide form, has been studied extensively for its electrochemical properties. These properties are utilized in developing sensors for rifampicin detection. For instance, nickel hydroxide nanoparticles and reduced graphene oxide nanosheets have been used for the electrochemical analysis of rifampicin, enhancing the peak currents and providing a pathway for fast electron transfer kinetics (Rastgar & Shahrokhian, 2014). Additionally, research has shown the potential of various nanocomposites, such as carbon nanotubes-iron oxide and silver nanoparticle-anchored 3D reduced graphene oxide, for sensitive electrochemical sensing of rifampicin (Bano et al., 2020); (Zhang et al., 2022).
Pharmacokinetics and Drug Interaction Studies
Studies have been conducted to understand how rifampicin interacts with other drugs and its overall pharmacokinetics. For example, the effect of rifampicin on the pharmacokinetics of roflumilast and its N-oxide form has been a subject of research, showing how rifampicin can alter the effectiveness and metabolism of other drugs (Nassr et al., 2009).
Nanoparticle-Based Drug Delivery Systems
Rifampicin has also been the focus of studies involving nanoparticle-based drug delivery systems. For example, research on rifampicin-loaded N-(2-hydroxypropyl) methylacrylamide-polylactic acid nanopolymer demonstrated its protective effect on macrophages infected with Mycobacterium tuberculosis, indicating a potential for more effective drug delivery mechanisms (Yang et al., 2022).
Nanotechnology in Drug Analysis
Rifampicin's interaction with various nanotechnologies for drug analysis and detection is another area of research. Studies involving magnetic iron oxide nanoparticles and their application in controlled drug delivery and sensing technologies provide insights into innovative methods for drug monitoring and analysis (Kesavan et al., 2018).
Miscellaneous Applications
Other research applications of rifampicin include studies on its immunomodulatory effects, interactions with human lung epithelial cells, and its structural mechanism in inhibiting bacterial RNA polymerase, which contribute to understanding its broader impact beyond its primary use as an antibiotic (Yuhas et al., 2008); (Campbell et al., 2001).
Safety And Hazards
将来の方向性
Rifampicin N-4’-Oxide is intended for use in laboratory tests only as specifically prescribed in the British Pharmacopoeia . More studies are needed to confirm whether doses achieving exposures higher than the current standard dosage could translate into faster sputum conversion, higher cure rates, lower relapse rates, and less mortality .
特性
CAS番号 |
125833-03-6 |
|---|---|
製品名 |
Rifampicin N-4'-Oxide |
分子式 |
C₄₃H₅₈N₄O₁₃ |
分子量 |
838.94 |
同義語 |
3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin; 3-[[(4-methyl-1-piperazinyl)imino]methyl]rifamycin N-4’-Oxide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



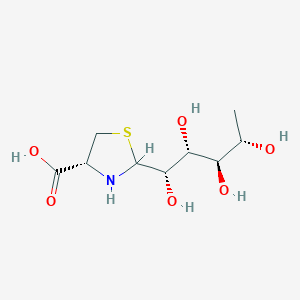
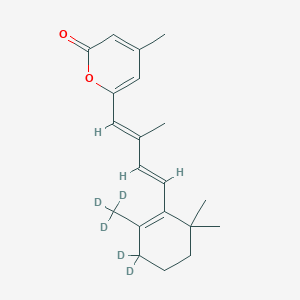
![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)
